1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N-(furan-2-ylmethyl)cyclopentanamine
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Overview
Description
1-[1-(2,6-Dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]-N-[(furan-2-yl)methyl]cyclopentan-1-amine is a complex organic compound that features a tetrazole ring, a furan ring, and a cyclopentane ring
Preparation Methods
The synthesis of 1-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]-N-[(furan-2-yl)methyl]cyclopentan-1-amine typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate nitriles with azides under acidic or basic conditions.
Attachment of the Dimethylphenyl Group:
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Coupling Reactions: The final step involves coupling the tetrazole and furan rings with the cyclopentane ring through amination reactions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-[1-(2,6-Dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]-N-[(furan-2-yl)methyl]cyclopentan-1-amine undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can occur at the tetrazole ring, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclopentane ring.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, forming more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
1-[1-(2,6-Dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]-N-[(furan-2-yl)methyl]cyclopentan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: It is explored for use in the development of new materials with unique electronic and optical properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]-N-[(furan-2-yl)methyl]cyclopentan-1-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
1-[1-(2,6-Dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]-N-[(furan-2-yl)methyl]cyclopentan-1-amine can be compared with similar compounds such as:
1-[1-(2,6-Dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]-N-(2-methyl-3-butyn-2-yl)cyclohexanamine: This compound has a similar tetrazole and dimethylphenyl structure but differs in the cyclohexane ring and the butynyl group.
1-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]-N-(2-methyl-3-butyn-2-yl)cyclohexanamine: Another similar compound with a cyclohexane ring and a butynyl group, differing in the specific substituents and ring structures.
The uniqueness of 1-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]-N-[(furan-2-yl)methyl]cyclopentan-1-amine lies in its combination of the tetrazole, furan, and cyclopentane rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H23N5O |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N-(furan-2-ylmethyl)cyclopentan-1-amine |
InChI |
InChI=1S/C19H23N5O/c1-14-7-5-8-15(2)17(14)24-18(21-22-23-24)19(10-3-4-11-19)20-13-16-9-6-12-25-16/h5-9,12,20H,3-4,10-11,13H2,1-2H3 |
InChI Key |
XEDMGGHMBRHHNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NN=N2)C3(CCCC3)NCC4=CC=CO4 |
Origin of Product |
United States |
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